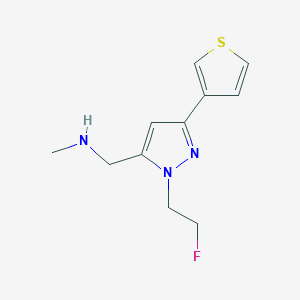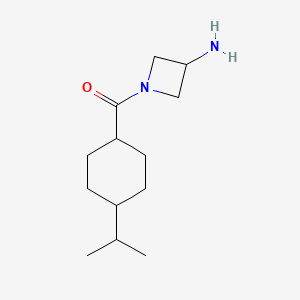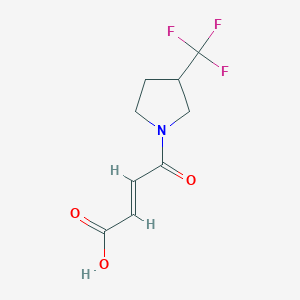
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (FETPM) is a chemical compound belonging to the pyrazole family of heterocyclic compounds. It is a synthetic compound that has been studied for its potential therapeutic applications. FETPM has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, antifungal, and antimicrobial properties. Additionally, FETPM has been investigated for its potential use in the treatment of several diseases, including cancer and Alzheimer’s disease.
Scientific Research Applications
Potential Antipsychotic Agents
Research on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored their potential as novel antipsychotic agents. These compounds, including variations with fluorophenyl groups, showed promising antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, which is uncommon for clinically available antipsychotics. This suggests that compounds with similar structural features could be explored for antipsychotic applications without the typical dopamine receptor-related side effects (Wise et al., 1987).
Structural Characterization and Antitumor Agents
Another study focused on synthesizing and characterizing bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines. This indicates that similar compounds could be synthesized and evaluated for their potential as anti-tumor agents (Gomha et al., 2016).
Antidepressant and Antimicrobial Activities
Research on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showcased their evaluation for antidepressant and neurotoxicity screening. One compound in particular showed significant antidepressant activity without affecting baseline locomotion, suggesting that related structures could have therapeutic potential in antidepressant medication (Mathew et al., 2014). Additionally, the antimicrobial activity of Schiff's base derivatives, azetidinones, and thiazolidinones containing the pyrazole moiety has been reported, highlighting their potential in combating microbial infections (Mistry et al., 2016).
Optoelectronic Materials
Research into novel heterocyclic compounds based on thiophene and pyrazole structures for opto-electronic applications revealed materials with promising blue and green emission, suitable for use in opto-electronic devices (Ramkumar & Kannan, 2015).
properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c1-13-7-10-6-11(9-2-5-16-8-9)14-15(10)4-3-12/h2,5-6,8,13H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWMJSMLLLLOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)









